molecular formula C17H15NO B081797 2-(3-Indolyl)ethylphenyl ketone CAS No. 13993-17-4

2-(3-Indolyl)ethylphenyl ketone

Cat. No. B081797
CAS RN: 13993-17-4
M. Wt: 249.31 g/mol
InChI Key: GZKDISGFBPIGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Indolyl)ethylphenyl ketone, also known as IEK, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. IEK belongs to the class of aryl ketones and has a molecular formula of C20H17NO. The compound has a white crystalline appearance and is soluble in most organic solvents.

Mechanism Of Action

The mechanism of action of 2-(3-Indolyl)ethylphenyl ketone is not fully understood, but it is believed to involve the modulation of several signaling pathways. 2-(3-Indolyl)ethylphenyl ketone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating antioxidant and detoxification responses. Additionally, 2-(3-Indolyl)ethylphenyl ketone has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

2-(3-Indolyl)ethylphenyl ketone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-Indolyl)ethylphenyl ketone can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, 2-(3-Indolyl)ethylphenyl ketone has been found to increase the activity of superoxide dismutase (SOD), an antioxidant enzyme that protects cells against oxidative damage.

Advantages And Limitations For Lab Experiments

2-(3-Indolyl)ethylphenyl ketone has several advantages for use in lab experiments, including its high purity and stability. Additionally, 2-(3-Indolyl)ethylphenyl ketone is soluble in most organic solvents, making it easy to use in a variety of assays. However, 2-(3-Indolyl)ethylphenyl ketone has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 2-(3-Indolyl)ethylphenyl ketone. One area of interest is the development of 2-(3-Indolyl)ethylphenyl ketone-based therapies for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanisms of action of 2-(3-Indolyl)ethylphenyl ketone and its potential interactions with other signaling pathways. Finally, the synthesis of novel 2-(3-Indolyl)ethylphenyl ketone derivatives with improved biological activities is an area of ongoing research.

Synthesis Methods

2-(3-Indolyl)ethylphenyl ketone can be synthesized through a multistep process involving the condensation of 3-indoleacetic acid with benzoyl chloride, followed by reduction with sodium borohydride. The final product is purified through recrystallization using a suitable solvent.

Scientific Research Applications

2-(3-Indolyl)ethylphenyl ketone has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-(3-Indolyl)ethylphenyl ketone can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. Additionally, 2-(3-Indolyl)ethylphenyl ketone has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

13993-17-4

Product Name

2-(3-Indolyl)ethylphenyl ketone

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C17H15NO/c19-17(13-6-2-1-3-7-13)11-10-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,18H,10-11H2

InChI Key

GZKDISGFBPIGGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCC2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CNC3=CC=CC=C32

Other CAS RN

13993-17-4

synonyms

2-(3-indolyl)ethylphenyl ketone
2-IEPK

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.